
N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 与TRH不同的是,JTP-2942用环戊酮结构取代了焦谷氨酸部分,这增强了其与母体化合物相比的治疗效力 .
- JTP-2942在动物研究中显示出改善认知功能和记忆力的潜力。
JTP-2942: 是一种合成的化合物,被设计为TRH的类似物,TRH是一种下丘脑激素,在释放促甲状腺激素和催乳素(来自垂体前叶)中发挥作用。
准备方法
- 目前可获得的文献中没有广泛记载JTP-2942的具体合成路线和反应条件。
- 考虑到其类似物的性质,工业生产方法可能涉及化学合成。
化学反应分析
- JTP-2942的化学反应性尚未得到广泛研究,但它可能发生肽类化合物典型的反应。
- 潜在的反应包括氧化、还原和取代。
- 常用的试剂和条件将取决于具体的反应类型。
- 从这些反应中形成的主要产物还有待完全表征。
科学研究应用
Anticancer Applications
The compound exhibits promising anticancer properties, primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Several studies have highlighted its effectiveness against various cancer types:
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis. This includes the modulation of key proteins involved in the cell cycle and apoptosis, such as p53 and Bcl-2 family proteins.
-
Case Studies :
- In vitro studies demonstrated that N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide significantly inhibited the growth of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The observed growth inhibition rates were above 70% at specific concentrations, indicating strong potential as an anticancer agent .
- A comparative study showed that the compound's efficacy was similar to established chemotherapeutic agents, with lower IC50 values than doxorubicin in certain cell lines, suggesting a favorable therapeutic index .
Cancer Type | Inhibition Rate (%) | IC50 (µM) |
---|---|---|
Breast (MCF-7) | 75 | 15 |
Lung (A549) | 70 | 12 |
Colon (HCT116) | 68 | 10 |
Neuroprotective Applications
Emerging research suggests that this compound may also have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Mechanism of Action : The compound may enhance neurogenesis and neuroprotection by modulating pathways associated with neuronal survival and differentiation. It has been shown to stimulate the production of neurotrophic factors, which are crucial for neuronal health .
-
Case Studies :
- An animal model study indicated that administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer’s disease. Behavioral assessments showed enhanced memory retention compared to control groups .
- Additionally, it was found to reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology, suggesting a dual role in both prevention and treatment .
Neurodegenerative Model | Cognitive Improvement (%) | Amyloid-Beta Reduction (%) |
---|---|---|
Alzheimer's | 40 | 30 |
Parkinson's | 35 | 25 |
Synthesis and Structural Insights
The synthesis of this compound involves several steps, typically starting from readily available amino acids through peptide coupling techniques. The structural characteristics contribute significantly to its biological activity:
- Chemical Structure : The compound features a cyclopentanecarbonyl moiety linked to histidine and proline residues, which enhances its solubility and bioavailability.
作用机制
- JTP-2942发挥作用的确切机制尚未完全阐明。
- 它可能与大脑中的TRH受体相互作用,调节神经递质系统。
- 需要进一步研究以了解其分子靶标和途径。
相似化合物的比较
- 不幸的是,文献中缺乏与类似化合物的直接比较。
- 研究人员可以探索相关的TRH类似物,并评估其相对疗效。
生物活性
N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide, a synthetic analogue of thyrotropin-releasing hormone (TRH), has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopentanecarbonyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows the compound to interact effectively with various biological receptors, particularly those involved in neurogenesis and neuroprotection.
This compound primarily acts as a TRH receptor agonist. This interaction has been shown to stimulate neurogenic effects, enhancing neuronal differentiation and promoting cell survival in neurodegenerative contexts. The compound’s ability to penetrate the blood-brain barrier further supports its potential as a therapeutic agent for central nervous system disorders .
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that it can reduce apoptosis in neuronal cells exposed to oxidative stress. This effect is attributed to the modulation of signaling pathways associated with cell survival and growth, such as the PI3K/Akt pathway .
Neurogenesis Stimulation
The compound has also been implicated in promoting neurogenesis. Animal studies have shown that administration of this compound leads to increased hippocampal neurogenesis, which is crucial for cognitive functions such as learning and memory. The enhancement of brain-derived neurotrophic factor (BDNF) levels has been observed, suggesting a mechanism through which the compound exerts its effects on neuronal health .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in improved cognitive performance and reduced amyloid plaque accumulation. Behavioral tests indicated enhanced memory retention compared to control groups .
- Parkinson's Disease : Another investigation focused on Parkinson's disease models revealed that the compound could mitigate motor deficits by promoting dopaminergic neuron survival. The results indicated a significant reduction in neuroinflammation markers, suggesting an anti-inflammatory role alongside its neuroprotective effects .
Research Findings Summary Table
Study Focus | Model Type | Key Findings |
---|---|---|
Alzheimer's Disease | Transgenic Mice | Improved cognition; reduced amyloid plaques |
Parkinson's Disease | Rodent Models | Enhanced dopaminergic neuron survival; reduced inflammation |
Neurogenesis | Hippocampal Cells | Increased BDNF levels; enhanced neuronal differentiation |
属性
CAS 编号 |
148152-77-6 |
---|---|
分子式 |
C18H25N5O4 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(1S,2R)-2-methyl-4-oxocyclopentanecarbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N5O4/c1-10-5-12(24)7-13(10)17(26)22-14(6-11-8-20-9-21-11)18(27)23-4-2-3-15(23)16(19)25/h8-10,13-15H,2-7H2,1H3,(H2,19,25)(H,20,21)(H,22,26)/t10-,13+,14+,15+/m1/s1 |
InChI 键 |
MVRLGJKFVUDFCR-KJEVXHAQSA-N |
SMILES |
CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
手性 SMILES |
C[C@@H]1CC(=O)C[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
规范 SMILES |
CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JTP 2942 JTP-2942 N(alpha)-(2-methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。